molecular formula C9H5ClN2O3 B13874959 8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid

Cat. No.: B13874959
M. Wt: 224.60 g/mol
InChI Key: MIFGINVVHPVUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with 2-chloro-3-oxopropanoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with DNA and RNA also contributes to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to the presence of the chloro and carboxylic acid groups, which enhance its reactivity and potential for functionalization. These groups also contribute to its diverse pharmacological activities, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-4-2-1-3-5-6(4)12-7(9(14)15)8(13)11-5/h1-3H,(H,11,13)(H,14,15)

InChI Key

MIFGINVVHPVUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C(=O)N2)C(=O)O

Origin of Product

United States

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